molecular formula C9H13N3O B13305172 (3S)-3-Amino-3-(3-methylpyridin-4-yl)propanamide

(3S)-3-Amino-3-(3-methylpyridin-4-yl)propanamide

Cat. No.: B13305172
M. Wt: 179.22 g/mol
InChI Key: VAYJCERTEILXTI-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-(3-methylpyridin-4-yl)propanamide: is a compound that belongs to the class of substituted pyridines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. The presence of the amino group and the pyridine ring in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3-methylpyridin-4-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridine and a suitable amine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group in (3S)-3-Amino-3-(3-methylpyridin-4-yl)propanamide can undergo oxidation to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to the presence of the pyridine ring.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine:

    Drug Development:

    Cancer Research: It may be used in the development of anti-cancer agents due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may be used in the synthesis of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-methylpyridin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyridine ring allow the compound to form hydrogen bonds and π-π interactions with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • (3S)-3-Amino-3-(4-methylpyridin-2-yl)propanamide
  • (3S)-3-Amino-3-(3-chloropyridin-4-yl)propanamide
  • (3S)-3-Amino-3-(3-bromopyridin-4-yl)propanamide

Comparison:

  • Structural Differences: The position and type of substituents on the pyridine ring can significantly affect the compound’s reactivity and applications.
  • Reactivity: Compounds with electron-withdrawing groups (e.g., chloro, bromo) may have different reactivity compared to those with electron-donating groups (e.g., methyl).
  • Applications: The presence of different substituents can also influence the compound’s suitability for specific applications, such as enzyme inhibition or material science.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(3S)-3-amino-3-(3-methylpyridin-4-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6-5-12-3-2-7(6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13)/t8-/m0/s1

InChI Key

VAYJCERTEILXTI-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C=CN=C1)[C@H](CC(=O)N)N

Canonical SMILES

CC1=C(C=CN=C1)C(CC(=O)N)N

Origin of Product

United States

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